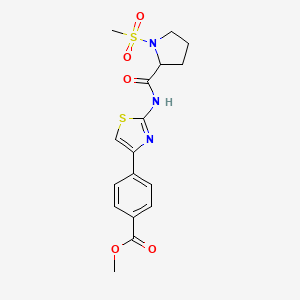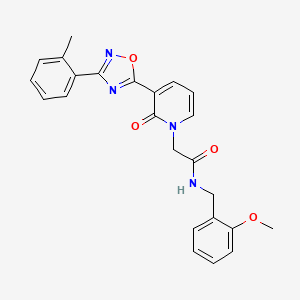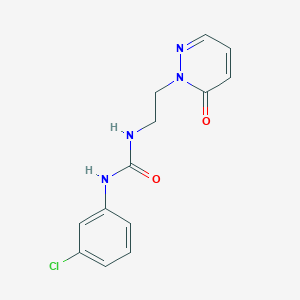
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as 'CGP 7930' and belongs to the class of urea derivatives. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antioxidant Activity
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is involved in the synthesis and evaluation of its antioxidant activity. A study by George et al. (2010) explored the condensation of urea, benzaldehyde, and ethyl acetoacetate through the Biginelli reaction to form various derivatives, which were then tested for their antioxidant activity. The research demonstrated a methodological approach for creating compounds that could potentially contribute to antioxidant research applications (George, Sabitha, Kumar, & Ravi, 2010).
New Synthesis Methods
Another significant application is the development of new synthesis methods for related compounds. Baranov et al. (2017) developed a new approach for synthesizing 1-substituted 3а,6а-diarylglycolurils, demonstrating the versatility and potential of urea derivatives in creating complex molecular structures useful in various scientific research areas (Baranov, Antonova, Nelyubina, Kolotyrkina, & Kravchenko, 2017).
Corrosion Inhibition
The compound also finds application in the field of corrosion inhibition. Mistry et al. (2011) investigated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings highlight the compound's utility in protecting metals from corrosion, providing insights into its application in materials science and engineering (Mistry, Patel, Patel, & Jauhari, 2011).
Blood Glucose Lowering Activity
In the pharmaceutical field, the synthesis and biological evaluation of novel benzenesulfonyl-urea derivatives have been explored for their blood glucose-lowering activity. Ahmad et al. (2009) conducted preliminary biological testing on urea derivatives, revealing significant potential in developing new antidiabetic drugs. This research opens avenues for further exploration of such compounds in medical science (Ahmad, Javed, Rathish, Bano, & Alam, 2009).
Antibacterial Agents Development
The search for new antibacterial agents has also incorporated the use of urea derivatives. Azab, Youssef, and El-Bordany (2013) worked on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to find effective antibacterial agents. Their work signifies the role of such compounds in addressing the need for novel antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-3-1-4-11(9-10)17-13(20)15-7-8-18-12(19)5-2-6-16-18/h1-6,9H,7-8H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCCGODXMKCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

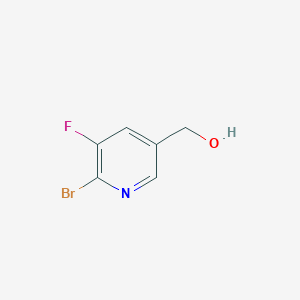

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)


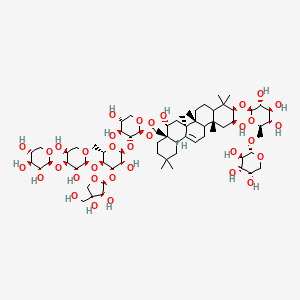
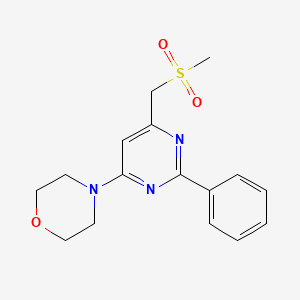
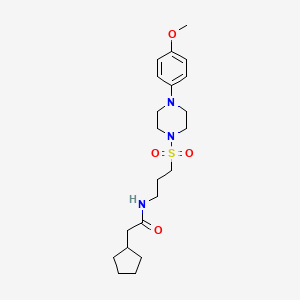
![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)
![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)

